molecular formula C9H9ClO2 B8429852 Chloromethyl phenylacetate

Chloromethyl phenylacetate

Cat. No. B8429852
M. Wt: 184.62 g/mol
InChI Key: KFYXXCWHKINEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09198420B2

Procedure details

A similar procedure (Harada, N. et al. Synth. Commun. 1995, 25, 767-772) to that described for the preparation of 43 was followed using phenylacetic acid (4.50 g, 31.2 mmol), sodium hydrogen carbonate (10.48 g, 124.8 mmol) and tetra-n-butylammonium hydrogen sulfate (1.06 g, 3.12 mmol) in water-dichloromethane (125 mL, 1:1 v/v) and chloromethylchlorosulfate (5.15 g, 31.2 mmol) in dichloromethane (15 mL), at room temperature for 18 h. Purification by flash chromatography (hexane/ethyl acetate 9:1) afforded 49 as a yellow oil (1.81 g, 9.82 mmol, 31%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
10.48 g
Type
reactant
Reaction Step Three
Quantity
5.15 g
Type
reactant
Reaction Step Four
Quantity
1.06 g
Type
catalyst
Reaction Step Five
Name
water dichloromethane
Quantity
125 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][Cl:12])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1(CC(O)=O)C=CC=CC=1.C(=O)([O-])O.[Na+].ClCOS(Cl)(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.ClCCl.ClCCl>[C:3]1([CH2:2][C:1]([O:10][CH2:11][Cl:12])=[O:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)OCCl
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Three
Name
Quantity
10.48 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
5.15 g
Type
reactant
Smiles
ClCOS(=O)(=O)Cl
Step Five
Name
Quantity
1.06 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
water dichloromethane
Quantity
125 mL
Type
solvent
Smiles
O.ClCCl
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane/ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)OCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.82 mmol
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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